6-Fluoro-2-hydroxy-3-methylphenylboronic acid

Übersicht

Beschreibung

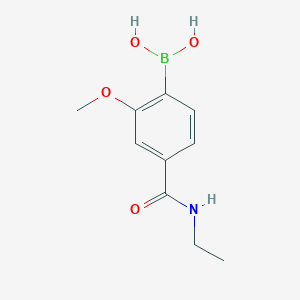

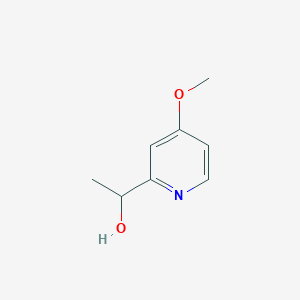

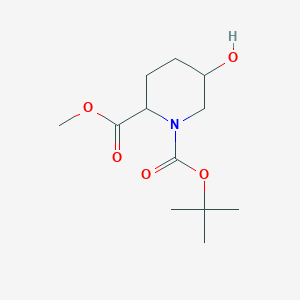

6-Fluoro-2-hydroxy-3-methylphenylboronic acid is a chemical compound with the molecular formula C7H8BFO3 . It has a molecular weight of 169.95 . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 6-fluoro-2-hydroxy-3-methylphenylboronic acid . The InChI code is 1S/C7H8BFO3/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,10-12H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 6-Fluoro-2-hydroxy-3-methylphenylboronic acid are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . It is solid in physical form .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research by Borys et al. (2019) identified that derivatives of formylphenylboronic acids, including isomeric fluoro-formylphenylboronic acids, exhibit significant antifungal activities against strains such as Aspergillus, Fusarium, Penicillium, and Candida. These compounds, through their tautomeric cyclization equilibria, show promise in antifungal drug development, with 4-fluoro-2-formylphenylboronic acid being highlighted for its potency, partly due to the fluorine substituent's role in enhancing activity (Borys et al., 2019).

Synthesis of Boroxine-linked Compounds

The work by Ma et al. (2011) involves the synthesis of boroxine-linked aluminum compounds using 3-methylphenylboronic acid and 3-fluorophenylboronic acid. This study showcases the application of fluorophenylboronic acids in creating complex organometallic structures, which have potential uses in catalysis and materials science (Ma et al., 2011).

Radiopharmaceutical Synthesis

Wagner et al. (2009) developed a novel "one-pot" radiosynthesis method for 6-18F-fluoro-l-DOPA, a radiopharmaceutical used in PET imaging. This method involves the isotopic exchange reaction using a precursor derived from 6-fluoro-2-hydroxy-3-methylphenylboronic acid, demonstrating the compound's utility in the efficient and large-scale production of medical imaging agents (Wagner et al., 2009).

Hematoxylin Substitutes

Lillie et al. (1975) discuss the use of fluorone derivatives, including those derived from fluorophenylboronic acids, as substitutes for hematoxylin in histological staining. These compounds offer alternatives for nuclear staining in histopathology, with potential advantages in specificity and staining properties (Lillie et al., 1975).

Oncology Research

Psurski et al. (2018) examined the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives on various cancer cell lines. The study highlighted compounds such as 2-fluoro-6-formylphenylboronic acid for their ability to induce cell cycle arrest and apoptosis in ovarian cancer cells, pointing towards the development of new anticancer agents (Psurski et al., 2018).

Environmental Biotechnology

In a study on methanogenic degradation of m-cresol, Londry and Fedorak (1993) synthesized 6-fluoro-3-methylphenol (a compound related to 6-Fluoro-2-hydroxy-3-methylphenylboronic acid) to trace the degradation pathway in a microbial consortium. The study provides insights into the environmental biodegradation of toxic compounds and the potential for bioremediation strategies (Londry & Fedorak, 1993).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Eigenschaften

IUPAC Name |

(6-fluoro-2-hydroxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,10-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMPBVGNPGAQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1O)C)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201217808 | |

| Record name | Boronic acid, B-(6-fluoro-2-hydroxy-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201217808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121513-74-2 | |

| Record name | Boronic acid, B-(6-fluoro-2-hydroxy-3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(6-fluoro-2-hydroxy-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201217808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(N-Dichlorofluoromethylthio]-N-(trifluoromethyl)amino]benzoyl fluoride, 99%](/img/structure/B6327243.png)